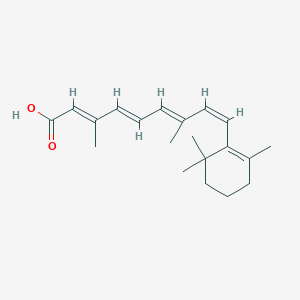
异维A酸
作用机制
这些受体调节参与细胞生长、分化和凋亡的基因表达 . 在治疗急性早幼粒细胞白血病时,维A酸诱导早幼粒细胞分化为成熟的中性粒细胞,从而减少癌细胞的增殖 .
与相似化合物的比较
相似化合物
异维A酸: 另一种主要用于重度痤疮的类维生素A。它具有相似的结构,但药理特性不同。
阿达帕林: 第三代用于治疗痤疮的类维生素A。它比维A酸更稳定,刺激性更小。
维A酸的独特性
维A酸在类维生素A中是独特的,因为它在痤疮和抗衰老治疗方面的临床证据非常强。 它是光老化研究最广泛的类维生素A,并具有成熟的安全性和有效性概况 . 它诱导细胞分化的能力使其成为治疗急性早幼粒细胞白血病的宝贵药物,这是其他类维生素A所不具备的特征 .
科学研究应用
维A酸具有广泛的科学研究应用:
化学: 维A酸被用作类维生素A化学和光稳定性研究的模型化合物.
生物学: 它被用来研究细胞分化和增殖,特别是在上皮细胞中.
生化分析
Biochemical Properties
Isotretinoin plays a crucial role in biochemical reactions by influencing cell differentiation, apoptosis, and sebum production. It interacts with various enzymes, proteins, and other biomolecules. For instance, isotretinoin and its metabolite 4-oxo-isotretinoin significantly reduce sebum production by inducing apoptosis in sebocytes . It also interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in gene transcription regulation .
Cellular Effects
Isotretinoin affects various types of cells and cellular processes. It reduces the size of sebaceous glands and decreases sebum production, which helps in treating acne . Additionally, isotretinoin influences cell signaling pathways, gene expression, and cellular metabolism. It alters the expression of genes involved in cell cycle regulation, differentiation, and apoptosis . Isotretinoin also impacts immune mechanisms and chemotaxis of monocytes, reducing inflammation .
Molecular Mechanism
The molecular mechanism of isotretinoin involves its binding interactions with biomolecules and changes in gene expression. Isotretinoin binds to nuclear receptors such as RARs and RXRs, forming heterodimers that regulate gene transcription . This binding alters the conformation of the receptors, affecting the binding of other proteins that either induce or repress transcription of target genes . Isotretinoin also undergoes reversible cis-trans isomerization to all-trans-retinoic acid, which further influences its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isotretinoin change over time. Studies have shown that isotretinoin is unstable to light, oxygen, and heat, and its degradation is minimized by storage under an inert gas such as argon . Over time, isotretinoin can lead to significant changes in laboratory parameters, such as increased triglycerides and liver aminotransferases . Long-term effects on cellular function include alterations in lipid metabolism and potential hepatotoxicity .
Dosage Effects in Animal Models
The effects of isotretinoin vary with different dosages in animal models. Chronic administration of isotretinoin in mice has been shown to increase depression-related behaviors . High doses of isotretinoin can lead to significant reductions in the volume of meibomian acinar tissue and other adverse effects such as alopecia and weight loss . These studies highlight the importance of dosage in determining the therapeutic and adverse effects of isotretinoin.
Metabolic Pathways
Isotretinoin is involved in several metabolic pathways. It undergoes 4-hydroxylation to form 4-hydroxy-13-cis-retinoic acid, which is further oxidized to 4-oxo-13-cis-retinoic acid . These metabolites play a role in reducing sebum production and influencing cellular processes. Isotretinoin also affects metabolic flux and metabolite levels, particularly in lipid metabolism .
Transport and Distribution
Isotretinoin is transported and distributed within cells and tissues through various mechanisms. It is rapidly metabolized and does not accumulate in the liver or other organs . Isotretinoin interacts with cellular retinoic acid-binding proteins (CRABPs) and is transported to target tissues where it exerts its effects . The distribution of isotretinoin in tissues is influenced by its binding to plasma proteins and its rapid metabolism .
Subcellular Localization
The subcellular localization of isotretinoin affects its activity and function. Isotretinoin is primarily located in the nuclear fraction of cells, where it can interact with nuclear receptors and influence gene transcription . This localization is crucial for its role in regulating gene expression and cellular processes. The presence of isotretinoin in the nucleus allows it to exert its effects on target genes and pathways involved in cell differentiation and apoptosis .
准备方法
合成路线和反应条件
合成维A酸的一种常见方法是在碱性条件下水解维生素A乙酸酯以获得维生素A。 然后在三苯基膦催化,离子液体中,用钌氯化物在氧气气氛中进行氧化反应,得到维A酸 . 另一种方法涉及使用取代三苯基膦盐和β-甲酰基巴豆酸作为原料的立体特异性合成过程。 该过程包括在碱性条件下进行的Wittig反应,然后使用钯或铑化合物进行异构化,以获得具有所需构型的维A酸 .
工业生产方法
维A酸的工业生产通常遵循上述合成路线,重点优化反应条件以实现高收率和纯度。 该过程涉及仔细控制反应参数,如温度、pH值和催化剂浓度,以确保原料有效转化为维A酸 .
化学反应分析
反应类型
维A酸会发生各种化学反应,包括氧化、还原和取代反应。 它对光化学和氧化降解特别敏感,这会影响其稳定性和功效 .
常用试剂和条件
合成和反应维A酸中使用的常用试剂包括用于水解的碱性溶液、用于氧化的钌氯化物以及用于异构化的钯或铑化合物 . 这些反应通常在受控条件下进行,以确保以高纯度获得所需产物。
形成的主要产物
维A酸合成形成的主要产物是全反式维甲酸。 在降解过程中,维A酸会形成各种副产物,包括异维A酸和其他类维生素A化合物 .
相似化合物的比较
Similar Compounds
Isotretinoin: Another retinoid used primarily for severe acne. It has a similar structure but different pharmacological properties.
Adapalene: A third-generation retinoid used for acne treatment. It is more stable and less irritating than tretinoin.
Tazarotene: A retinoid used for psoriasis and acne.
Uniqueness of Tretinoin
Tretinoin is unique among retinoids due to its strong clinical evidence for both acne and anti-aging treatments. It is the most extensively studied retinoid for photoaging and has a well-established safety and efficacy profile . Its ability to induce cell differentiation makes it a valuable treatment for acute promyelocytic leukemia, a feature not shared by other retinoids .
属性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Record name | tretinoin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tretinoin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
302-79-4, 97950-17-9 | |
| Record name | Retinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tretinoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tretinoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)
![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)
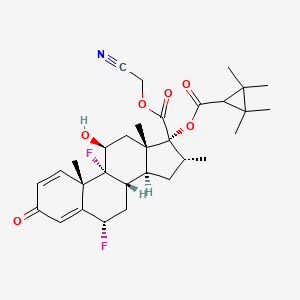

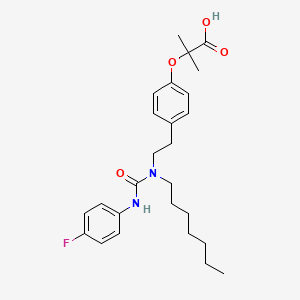
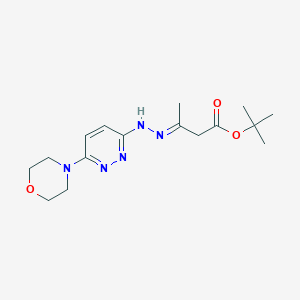
![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)
![tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid](/img/structure/B1672559.png)
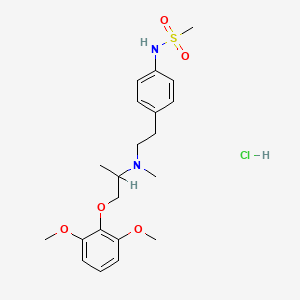
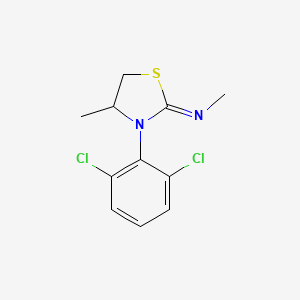
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)

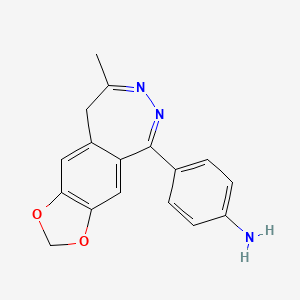
![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)
